molecular formula C15H15ClN6O2 B13445791 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole

1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole

Cat. No.: B13445791
M. Wt: 346.77 g/mol
InChI Key: PBTYGXXEZAXIBY-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is a sophisticated chemical intermediate of significant interest in agricultural chemistry research, particularly in the development of novel triazole-based fungicides. This compound features a complex structure with two 1,2,4-triazole rings, a motif known for its potent biological activity. The core research value of this molecule lies in its role as a key precursor or analog in the synthesis of systemic fungicides that inhibit ergosterol biosynthesis in pathogenic fungi. Its mechanism of action is primarily associated with the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, a critical step in ergosterol production, which is an essential component of fungal cell membranes. Researchers utilize this compound to study structure-activity relationships (SAR) to enhance fungicidal efficacy, broaden the spectrum of activity, and manage resistance in crop protection strategies. The presence of the dioxolane ring system and the specific substitution pattern on the phenyl ring are central to investigating metabolic stability, systemic movement in plants, and binding affinity to target enzymes. This reagent is intended for use in biochemical assays, organic synthesis projects, and agrochemical discovery programs, providing a valuable tool for advancing plant pathology and sustainable agriculture research. Source

Properties

Molecular Formula

C15H15ClN6O2

Molecular Weight

346.77 g/mol

IUPAC Name

1-[3-chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole

InChI

InChI=1S/C15H15ClN6O2/c1-11-5-23-15(24-11,6-21-9-17-7-19-21)13-3-2-12(4-14(13)16)22-10-18-8-20-22/h2-4,7-11H,5-6H2,1H3

InChI Key

PBTYGXXEZAXIBY-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-dioxolane Intermediate

  • Starting materials : 2-(3-chloro-4-methylphenyl)ethanone or related chlorobenzyl ketones.
  • Reaction : Ketalization with a vicinal diol such as 3-chloro-1,2-propanediol under acid catalysis (e.g., p-toluenesulfonic acid).
  • Conditions : Reflux in anhydrous benzene or toluene with azeotropic removal of water using a Dean-Stark apparatus.
  • Outcome : Formation of the 1,3-dioxolane ring fused to the chlorophenyl moiety with high yield (typically >80%).

This step stabilizes the ketone as a cyclic ketal, providing a scaffold for further substitution.

Purification and Characterization

  • Purification : Crystallization or chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the pure diastereomeric mixture.
  • Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
  • Reported data : Melting points around 157–158 °C for similar compounds; NMR chemical shifts consistent with triazole and dioxolane protons.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Ketalization of chlorobenzyl ketone 3-chloro-1,2-propanediol, p-toluenesulfonic acid, reflux in benzene with Dean-Stark trap 80–85 Removal of water critical for equilibrium
Nucleophilic substitution with 1,2,4-triazole sodium salt Sodium hydride (or base), DMF, reflux 70–80 Requires anhydrous conditions
Purification Crystallization or chromatography >95 (purity) Diastereomeric mixture isolated

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to remove certain functional groups or to alter its oxidation state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted triazole derivatives.

Scientific Research Applications

1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole is unique due to its combination of a triazole ring, a dioxolane ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole (CAS Number: 120463-78-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antifungal properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN6O2C_{15}H_{15}ClN_6O_2 with a molecular weight of 346.772 g/mol. The structure includes a triazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H15ClN6O2C_{15}H_{15}ClN_6O_2
Molecular Weight346.772 g/mol
CAS Number120463-78-7
SMILESCC1COC(Cn2cncn2)(O1)c3ccc(cc3Cl)n4cncn4
IUPAC NameThis compound

Antifungal Activity

Recent studies have highlighted the significant antifungal activity of 1,2,4-triazole derivatives. The mechanism of action primarily involves the inhibition of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death.

Case Studies:

  • Antifungal Efficacy Against Candida Species : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
  • Resistance Mechanisms : The emergence of resistance in fungal pathogens necessitates the development of new antifungal agents. Novel derivatives of triazoles have shown promising results against fluconazole-resistant strains .
  • Comparative Studies : In comparative studies with existing antifungal agents, certain derivatives demonstrated superior activity against Aspergillus fumigatus, highlighting their potential as effective treatments for invasive fungal infections .

Additional Biological Activities

Beyond antifungal properties, triazoles have been investigated for other biological activities:

  • Antiviral Activity : Some studies indicate potential antiviral effects against various viruses.
  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance biological activity. For instance:

  • Substituents such as halogens (e.g., Cl and F) at particular positions have been associated with increased antifungal efficacy.
  • The presence of methyl groups and dioxolane moieties also contributes positively to biological activity .

Q & A

Basic: What are the optimized synthetic routes for this compound, and what yields are typically achieved?

Methodological Answer:
Synthesis involves multi-step protocols, including Friedel-Crafts acylation and nucleophilic substitution. For example:

  • Step 1: Friedel-Crafts acylation of halogenated acetanilides with chloroacetyl chloride yields intermediates (e.g., 12% yield for a related triazole-acetophenone derivative) .
  • Step 2: Sequential reactions with dimethylsulphoxonium methylide and 1,2,4-triazole, followed by hydrolysis, achieve triazole ring formation. Solvent choice (e.g., DMSO for reflux, chloroform for chloromethylation) significantly impacts yield .
  • Yield Optimization: Using chloroform as a solvent during chloromethylation improves reaction control, reducing thionyl chloride waste and achieving >92% yield in related triazole derivatives .

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